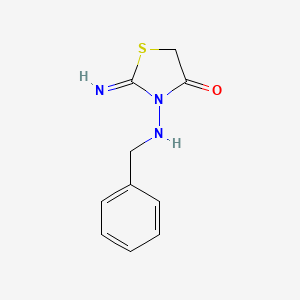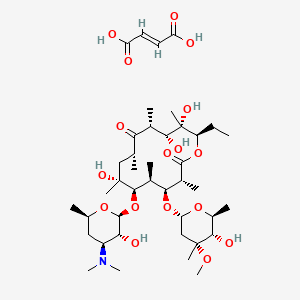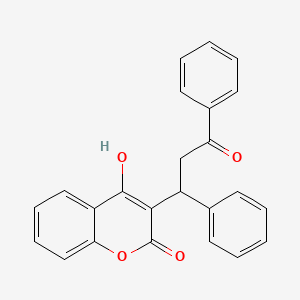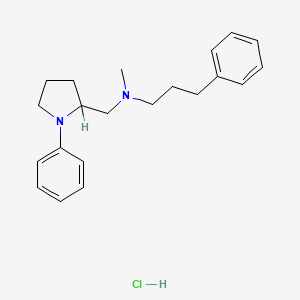
(-)-N-Methyl-1-phenyl-N-(3-phenylpropyl)-2-pyrrolidinemethanamine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-N-Methyl-1-phenyl-N-(3-phenylpropyl)-2-pyrrolidinemethanamine monohydrochloride: is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a pyrrolidine ring, a phenyl group, and a phenylpropyl group. Its properties make it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-N-Methyl-1-phenyl-N-(3-phenylpropyl)-2-pyrrolidinemethanamine monohydrochloride involves multiple steps. One common method includes the reaction of N-methylpyrrolidine with phenylpropyl bromide under basic conditions to form the intermediate. This intermediate is then reacted with phenylmagnesium bromide to introduce the phenyl group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, it serves as a ligand in receptor studies, helping to understand the interactions between receptors and ligands.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of various fine chemicals .
Wirkmechanismus
The mechanism of action of (-)-N-Methyl-1-phenyl-N-(3-phenylpropyl)-2-pyrrolidinemethanamine monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Phenylpropanoic Acid: Another compound with a phenylpropyl group, used in various industrial applications.
Uniqueness: What sets (-)-N-Methyl-1-phenyl-N-(3-phenylpropyl)-2-pyrrolidinemethanamine monohydrochloride apart is its unique combination of a pyrrolidine ring with phenyl and phenylpropyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized research and industrial applications .
Eigenschaften
CAS-Nummer |
142469-69-0 |
|---|---|
Molekularformel |
C21H29ClN2 |
Molekulargewicht |
344.9 g/mol |
IUPAC-Name |
N-methyl-3-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H28N2.ClH/c1-22(16-8-12-19-10-4-2-5-11-19)18-21-15-9-17-23(21)20-13-6-3-7-14-20;/h2-7,10-11,13-14,21H,8-9,12,15-18H2,1H3;1H |
InChI-Schlüssel |
CTSTVRFNDQGZQE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCC1=CC=CC=C1)CC2CCCN2C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



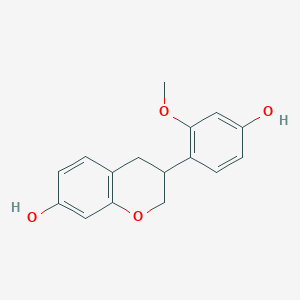


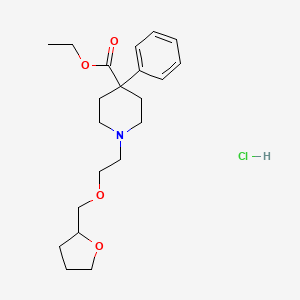
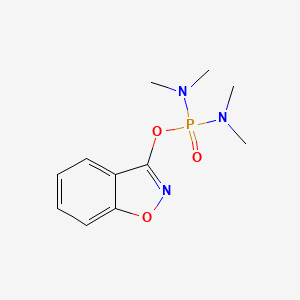
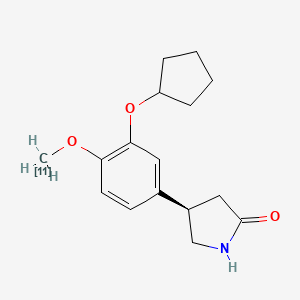
![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12737459.png)
